

Spectroscopic Profile of 1-((4-Bromophenyl)sulfonyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-((4-Bromophenyl)sulfonyl)piperidine
Cat. No.:	B1266403

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-((4-Bromophenyl)sulfonyl)piperidine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The synthesis of this compound is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with piperidine.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-((4-Bromophenyl)sulfonyl)piperidine**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.75 - 7.65	m	4H	Aromatic H (AA'BB' system)
3.10 - 3.00	m	4H	-CH ₂ - (α to N)
1.70 - 1.60	m	4H	-CH ₂ - (β to N)
1.55 - 1.45	m	2H	-CH ₂ - (γ to N)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
138.5	Quaternary Aromatic C (C-S)
132.5	Aromatic CH
129.0	Aromatic CH
127.0	Quaternary Aromatic C (C-Br)
47.0	-CH ₂ - (α to N)
25.0	-CH ₂ - (β to N)
23.5	-CH ₂ - (γ to N)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Strong	Aliphatic C-H Stretch
1350-1330	Strong	Asymmetric SO ₂ Stretch
1170-1150	Strong	Symmetric SO ₂ Stretch
1090-1080	Strong	S-N Stretch
820-810	Strong	para-disubstituted C-H Bend
600-500	Strong	C-Br Stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
305/307	[M] ⁺ Molecular ion peak (presence of Br isotopes)
220	[M - SO ₂ - H] ⁺
241	[M - C ₅ H ₁₀ N] ⁺
155/157	[BrC ₆ H ₄] ⁺
84	[C ₅ H ₁₀ N] ⁺

Experimental Protocols

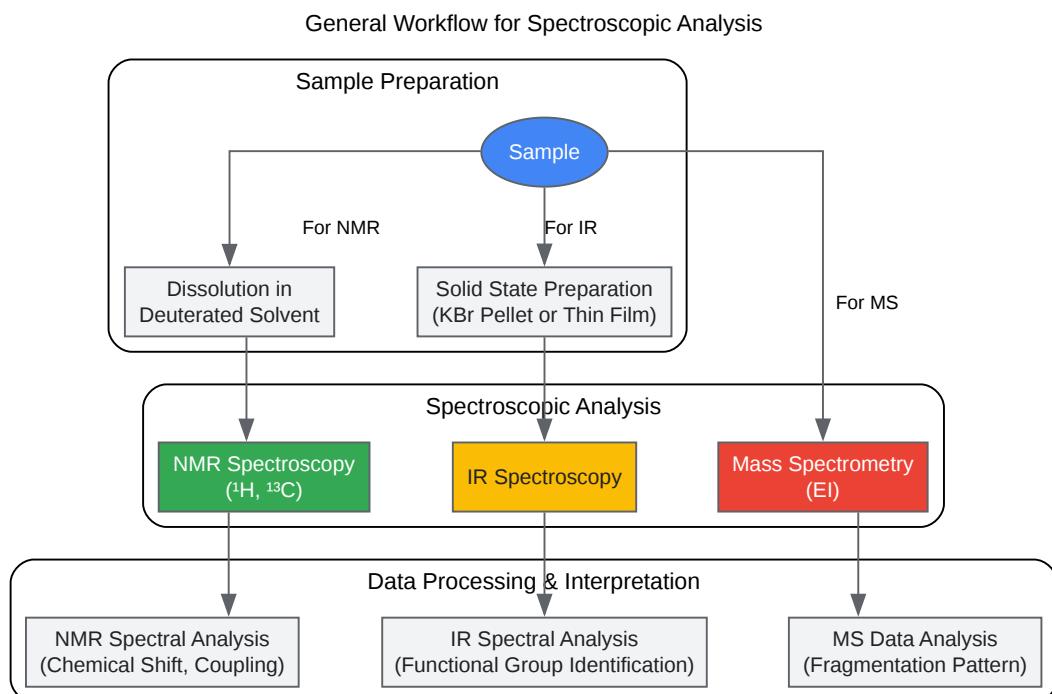
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-((4-Bromophenyl)sulfonyl)piperidine** (approximately 10-20 mg) is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


The IR spectrum of solid **1-((4-Bromophenyl)sulfonyl)piperidine** can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with anhydrous KBr and compressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate^[1]. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation^{[2][3][4]}. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-((4-Bromophenyl)sulfonyl)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266403#spectroscopic-data-for-1-4-bromophenyl-sulfonyl-piperidine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com